2,5-Cyclooctadien-1-ol, 1-ethynyl- (9CI)
Description
2,5-Cyclooctadien-1-ol, 1-ethynyl- (9CI) is a cyclooctadienol derivative featuring an ethynyl substituent and a conjugated anthracene ring system. The anthracene moiety serves as the primary fluorophore, enabling fluorescence properties critical for applications in molecular recognition and DNA interaction studies . Its structure allows for π-π stacking interactions with biomolecules, making it a candidate for probing nucleic acid conformations. The compound’s fluorescence response is highly dependent on the size of the aromatic system and substitution patterns, as demonstrated in comparative studies with analogs .
Properties
CAS No. |
151859-94-8 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.205 |
IUPAC Name |
1-ethynylcycloocta-2,5-dien-1-ol |
InChI |
InChI=1S/C10H12O/c1-2-10(11)8-6-4-3-5-7-9-10/h1,3-4,7,9,11H,5-6,8H2 |
InChI Key |
NDNSMIMRPRDOJH-UHFFFAOYSA-N |
SMILES |
C#CC1(CCC=CCC=C1)O |
Synonyms |
2,5-Cyclooctadien-1-ol, 1-ethynyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluorophore Size and Fluorescence Activity
The anthracene ring in 9CI provides a large stacking surface, which is essential for fluorescence. Comparative studies with compounds 3–6 highlight the significance of fluorophore size:
| Compound ID | Fluorophore Type | Substitution Position | Fluorescence Response (with DNA) | Fluorescence Response (without DNA) |
|---|---|---|---|---|
| 3 | Small aromatic ring | N/A | No signal | No signal |
| 4 | Small aromatic ring | N/A | No signal | No signal |
| 5 (9CI) | Anthracene | Position 1 | Strong signal | Weak signal |
| 6 | Anthracene | Alternative position | Moderate signal | Weak signal |
Key Findings :
Substitution Position on the Anthracene Ring
Despite sharing the same anthracene backbone, compound 6 (with substitutions at alternative positions) demonstrates reduced fluorescence intensity compared to 9CI. This suggests that substitution geometry affects electronic conjugation and steric interactions with DNA. For example:
- 9CI (compound 5) : Ethynyl substitution at position 1 maximizes conjugation and DNA binding efficiency, yielding a robust fluorescence signal.
- Compound 6 : Substitution at a sterically hindered position disrupts planar alignment with DNA, reducing signal strength .
Research Implications
Fluorophore Design : Larger aromatic systems like anthracene are critical for fluorescence in molecular probes. Smaller systems (e.g., benzene, naphthalene) fail to generate detectable signals .
Substitution Chemistry: Even minor positional changes on the fluorophore can significantly alter fluorescence efficiency. Optimal substitution sites enhance π-stacking and minimize steric hindrance .
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